Melting Point Difference as a Purity and Handling Indicator
The melting point of Mo(N-2,6-iPr₂C₆H₃)₂Cl₂(dme) is reported as 130-135 °C . In contrast, the analogous bis(tert-butylimido) complex, (tBuN)₂MoCl₂(dme), has a substantially lower melting point of 118 °C . This higher melting point for the DIPP derivative is consistent with stronger intermolecular forces arising from the larger aryl groups, offering a practical advantage: the compound is a crystalline solid at ambient temperatures, reducing the risk of amorphization during storage and simplifying accurate weighing for precise stoichiometric reactions.
| Evidence Dimension | Melting Point (Solid-State Thermal Property) |
|---|---|
| Target Compound Data | 130-135 °C |
| Comparator Or Baseline | (tBuN)₂MoCl₂(dme): 118 °C |
| Quantified Difference | 12-17 °C higher for the DIPP analog |
| Conditions | Standard laboratory conditions; data from vendor specifications and literature. |
Why This Matters
A higher melting point solid is preferred for long-term storage and accurate weighing in air-sensitive chemistry, reducing batch-to-batch variability in catalyst synthesis.
